2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride
Overview
Description
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways Research
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride is studied in metabolic pathways research. For instance, Kanamori et al. (2002) researched the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites, including a compound structurally related to this compound. They discovered multiple metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites (Kanamori et al., 2002).
Chemical Synthesis and Organic Chemistry
This compound is also relevant in chemical synthesis and organic chemistry. Nazarov and Zavyalov (1956) conducted a study on synthesizing steroid compounds and related substances, involving reactions with chemicals structurally related to this compound. This research contributes to the broader understanding of complex organic compound synthesis (Nazarov & Zavyalov, 1956).
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to this compound have been investigated. Bonne, Dekhane, and Zhu (2005) explored a one-carbon homologation of aldehyde into amide, using compounds similar to this compound, highlighting its potential in developing new synthetic methods for pharmaceutical compounds (Bonne, Dekhane, & Zhu, 2005).
Properties
IUPAC Name |
2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8;/h4-7,10H,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVORFNYNBAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)OC)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672839 | |
Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214200-45-9 | |
Record name | (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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